1H and 13C NMR spectral data for 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
1H and 13C NMR spectral data for 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step in establishing identity, purity, and understanding structure-activity relationships. This guide offers a comprehensive technical analysis of the ¹H and ¹³C NMR spectra for 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile, a molecule incorporating a rigid spirocyclic scaffold of interest in medicinal chemistry.[2]
While experimental spectra for this specific compound are not widely published, this document leverages extensive spectral database knowledge and established principles of NMR to present a detailed, predicted analysis. This approach serves as an authoritative reference for scientists synthesizing or working with this molecule, enabling them to verify its structure with confidence. We will dissect the molecular architecture, predict the spectral features with clear justifications, provide a field-proven experimental protocol for data acquisition, and ground all claims in authoritative sources.
Molecular Structure and Predicted NMR Features
To interpret the NMR spectra, a clear understanding of the molecule's chemical environment is essential. The structure of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile is shown below with systematic numbering for unambiguous spectral assignment.
Key Structural Features:
-
Para-Substituted Benzene Ring: A rigid aromatic system where the protons will exhibit a characteristic splitting pattern due to their fixed relationship. The electron-withdrawing nature of the nitrile group (-CN) will significantly influence the chemical shifts of the aromatic protons and carbons.
-
Spirocyclic System: The 1,4-dioxaspiro[4.5]decane core provides a rigid three-dimensional framework. The cyclohexane ring portion lacks free rotation, which can lead to complex splitting patterns for its methylene protons.
-
Tertiary Alcohol: The hydroxyl (-OH) group is attached to a quaternary carbon (C8), which is also the spiro center. This carbon is bonded to the benzonitrile ring.
-
Ethylene Ketal: The -O-CH₂-CH₂-O- moiety (dioxolane ring) serves to protect a ketone. The four protons of this group are chemically equivalent due to symmetry.
Predicted ¹H NMR Spectral Data Analysis
The proton NMR spectrum provides three key pieces of information: the chemical shift (electronic environment), the integration (relative number of protons), and the splitting pattern (neighboring protons).[3]
Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |
| H-11, H-15 | ~ 7.65 | Doublet (d) | 2H | J ≈ 8.4 | These protons are ortho to the electron-withdrawing nitrile group, causing significant deshielding and a downfield shift.[4] They appear as a doublet due to coupling with H-12/H-14. |
| H-12, H-14 | ~ 7.55 | Doublet (d) | 2H | J ≈ 8.4 | These protons are meta to the nitrile group and ortho to the spirocycle. They are less deshielded than H-11/H-15. The para-substitution results in a classic AA'BB' system, often appearing as two distinct doublets.[4] |
| H-1, H-4 | ~ 3.95 | Singlet (s) | 4H | N/A | These four protons of the ethylene ketal group are chemically equivalent and typically show a sharp singlet.[2] |
| H-6, H-7, H-9, H-10 | ~ 1.70 - 2.20 | Multiplet (m) | 8H | N/A | The methylene protons of the cyclohexane ring are diastereotopic and will exhibit complex, overlapping signals. Their chemical shifts are in the typical aliphatic range.[2] |
| -OH | ~ 2.0 - 2.5 (variable) | Broad Singlet (br s) | 1H | N/A | The chemical shift of a hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and its signal will disappear upon shaking the sample with D₂O.[5] |
Predicted ¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.[6] The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms.[7]
Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Justification |
| C-13 | ~ 145.0 | Aromatic quaternary carbon attached to the spirocycle. Its downfield shift is influenced by the attachment to C8. |
| C-11, C-15 | ~ 132.5 | Aromatic CH carbons ortho to the nitrile group. The electron-withdrawing effect of the nitrile deshields these carbons.[4] |
| C-12, C-14 | ~ 126.0 | Aromatic CH carbons meta to the nitrile group. |
| C-Nitrile | ~ 118.5 | The carbon of the nitrile group has a characteristic chemical shift in this region.[8][9] |
| C-16 | ~ 112.0 | Aromatic quaternary carbon to which the nitrile group is attached (ipso-carbon).[4] |
| C-5 | ~ 108.5 | The spiro-carbon of the ketal, a quaternary carbon bonded to two oxygen atoms, resulting in a significant downfield shift.[2] |
| C-8 | ~ 75.0 | The quaternary carbon bearing the hydroxyl group and the phenyl ring. Its shift is influenced by both the oxygen and aromatic ring. |
| C-1, C-4 | ~ 64.5 | The equivalent methylene carbons of the ethylene ketal group, deshielded by the adjacent oxygen atoms.[2] |
| C-6, C-7, C-9, C-10 | ~ 35.0 - 38.0 | The four methylene carbons of the cyclohexane ring. Due to symmetry, fewer than four signals may be resolved, but they are expected in this aliphatic range. |
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires meticulous sample preparation and a systematic approach to data acquisition. This protocol outlines a self-validating system for obtaining the spectra of the title compound.
Step 1: Sample Preparation
The goal of this step is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[2]
-
Weighing: Accurately weigh 5-10 mg of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[10]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11] The solvent should contain an internal standard, typically tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample dissolves completely.
-
Filtration and Transfer: To remove any microscopic solid particles, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12] The final sample height in the tube should be at least 4.5 cm.[12]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Step 2: NMR Spectrometer Setup and Data Acquisition
This workflow outlines the standard procedure on a modern NMR spectrometer.
Caption: Standard workflow for NMR data acquisition.
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment should be used. Typically, 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.[10]
-
¹³C NMR: A proton-decoupled pulse program is standard, which results in a single peak for each unique carbon.[13] Due to the low natural abundance of the ¹³C isotope (1.1%), a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good spectrum.[10][14]
Conclusion
The structural complexity and unique features of 4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile give rise to a distinct and predictable NMR fingerprint. The ¹H NMR spectrum is expected to be characterized by a clear AA'BB' pattern in the aromatic region, a sharp singlet for the equivalent ketal protons, and a complex multiplet for the cyclohexane ring protons. The ¹³C NMR spectrum will definitively show the presence of all 15 unique carbon environments, from the nitrile and aromatic carbons at the downfield end to the aliphatic spirocycle carbons upfield. By following the detailed experimental protocol and comparing the acquired data to the predicted assignments in this guide, researchers can confidently verify the synthesis and purity of this valuable chemical scaffold.
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International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Available at: [Link]
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